molecular formula C14H15N5O2S B5548934 6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5548934
M. Wt: 317.37 g/mol
InChI Key: MPNMMRGXJHPSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies. For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine can react with different active methylene compounds to afford derivatives like pyridopyrazolopyrimidine and pyrazolyl oxadiazolylthieno[2,3-b]pyridine (Rateb, 2014). Similarly, other related imidazo[1,2-a]pyridine derivatives have been synthesized using various reagents and reaction conditions, as seen in the work of Hamdouchi et al. (1999) and others.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied through different techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. For example, Qin et al. (2019) conducted a detailed analysis of the crystal structure of a related compound using density functional theory (DFT) to compare with X-ray diffraction values (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives is influenced by their functional groups. These compounds can undergo various reactions, including ring closure, Suzuki reaction, hydrolysis, and amidation as shown in the synthesis process (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, like solubility, melting point, and stability, are crucial for their application in medicinal chemistry. Studies on related compounds have provided insights into these properties, though specific data on the compound might require further investigation.

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a range of chemical properties based on their substitution patterns. These properties include reactivity towards various reagents, stability under different conditions, and potential biological activity. For instance, Alcarazo et al. (2005) explored the properties of imidazo[1,5-a]pyridine derivatives, indicating the versatility of the imidazo[1,2-a]pyridine scaffold (Alcarazo et al., 2005).

Scientific Research Applications

Synthetic Pathways and Derivative Formation Research has been conducted on synthesizing and modifying imidazo[1,2-a]pyridine derivatives to explore their chemical and physical properties. For example, studies have demonstrated methods for synthesizing pyridopyrazolopyrimidine and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of these compounds for further chemical modifications (Rateb, 2014). Such research underpins the development of novel compounds with potential therapeutic applications.

Medicinal Chemistry and Drug Discovery The imidazo[1,2-a]pyridine core structure has been a target for modification in drug discovery efforts, particularly in the search for novel pharmacological agents. For instance, research aimed at reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives has provided insights into designing compounds with improved metabolic stability, which is crucial for developing effective drugs (Linton et al., 2011).

Antiviral and Antimicrobial Activity Compounds within the imidazo[1,2-a]pyridine family have been evaluated for their antiviral and antimicrobial properties. For example, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and tested for antirhinovirus activity, demonstrating the potential of these compounds as antiviral agents (Hamdouchi et al., 1999).

Antiprotozoal Agents The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplifies the therapeutic potential of these compounds. Such research has contributed to identifying potent inhibitors against protozoal infections, underlining the significance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Ismail et al., 2004).

properties

IUPAC Name

6-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-9-3-4-12-16-10(7-19(12)6-9)14(20)15-5-13-17-11(8-22-2)18-21-13/h3-4,6-7H,5,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMMRGXJHPSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=NO3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.